molecular formula C21H17ClN2O2 B11670200 2-(benzoylamino)-5-chloro-N-(4-methylphenyl)benzamide CAS No. 351064-16-9

2-(benzoylamino)-5-chloro-N-(4-methylphenyl)benzamide

Cat. No.: B11670200
CAS No.: 351064-16-9
M. Wt: 364.8 g/mol
InChI Key: DIKRGIBGHJOFJJ-UHFFFAOYSA-N
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Description

2-benzamido-5-chloro-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two benzamide groups, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-5-chloro-N-(4-methylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to be an efficient and eco-friendly method for the preparation of benzamide derivatives . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves large-scale reactions using similar condensation techniques. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-5-chloro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.

    Condensation Reactions: The benzamide groups can participate in condensation reactions with other amines or carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and hydroxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-benzamido-5-chloro-N-(4-methylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzamido-5-chloro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives have been shown to inhibit certain enzymes involved in bacterial growth, contributing to their antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-benzamido-5-chloro-N-(4-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

351064-16-9

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

2-benzamido-5-chloro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-14-7-10-17(11-8-14)23-21(26)18-13-16(22)9-12-19(18)24-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

DIKRGIBGHJOFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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